Biotin-PEG2-SH
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H29N3O4S2 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C16H29N3O4S2/c20-14(17-5-6-22-7-8-23-9-10-24)4-2-1-3-13-15-12(11-25-13)18-16(21)19-15/h12-13,15,24H,1-11H2,(H,17,20)(H2,18,19,21)/t12-,13-,15-/m0/s1 |
InChI Key |
YFQMFOQRQLTBDN-YDHLFZDLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of PEG Backbones
The foundational method involves functionalizing PEG diols with tert-butyl acrylate to introduce protected carboxylic acid groups, followed by sulfonylation and amination to generate reactive intermediates. A six-step patent-published protocol (CN107163243A) outlines this process:
Hydroxyl PEG Propanoic Acid Tert-Butyl Ester Formation :
Double-hydroxyl PEG (MW: 200–500 Da) reacts with tert-butyl acrylate in tetrahydrofuran (THF) under sodium catalysis. The molar ratio of PEG:tert-butyl acrylate:Na is optimized to 1:0.55–0.82:0.02–0.04, yielding hydroxyl-PEG-propanoic acid tert-butyl ester (OH-PEG-tBu).Sulfonylation for Leaving Group Introduction :
OH-PEG-tBu undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 20–40°C for 10–15 hours, producing TsO-PEG-tBu. Triethylamine (TEA) serves as the base to neutralize HCl byproducts.Amination via Ammonium Hydroxide Substitution :
TsO-PEG-tBu reacts with ammonium hydroxide in methanol at 20–50°C for 24–48 hours, replacing the tosyl group with a primary amine (-NH₂) to form NH₂-PEG-tBu.
Biotin Activation and Conjugation
Biotin is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), forming biotin-NHS ester. This intermediate couples with NH₂-PEG-tBu in DMF under alkaline conditions (pH 8–9), yielding biotin-PEG-tBu.
Deprotection and Thiolation
The tert-butyl group is removed via trifluoroacetic acid (TFA) cleavage in DCM, generating biotin-PEG-COOH. Subsequent thiolation employs Traut’s reagent (2-iminothiolane) or direct displacement with thiocresol, introducing the terminal -SH group.
Reaction Optimization and Critical Parameters
Solvent and Temperature Control
Molar Ratios and Yield Maximization
Optimal biotin:PEG molar ratios (1:1.2–1.5) minimize unreacted PEG, achieving >80% conjugation efficiency. Excess biotin-NHS ester is removed via size-exclusion chromatography.
Chemical and Physical Properties
Biotin-PEG₂-SH exhibits distinct properties critical for its application:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₉N₃O₄S₂ | |
| Molecular Weight | 391.55 g/mol | |
| Solubility | 20 mg/mL in DMSO | |
| Storage Stability | 6 months at -80°C | |
| Thiol Reactivity | pH 6.5–8.0 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra confirm PEG spacer integrity (δ 3.6–3.8 ppm, PEG backbone) and biotin conjugation (δ 4.3–4.5 ppm, biotin ureido protons).
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR identifies key functional groups:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted biotin (retention time: 8.2 minutes) from Biotin-PEG₂-SH (retention time: 12.5 minutes).
Applications in Targeted Therapeutics
PROTAC Synthesis
Biotin-PEG₂-SH serves as a linker in PROTACs, enabling simultaneous binding of E3 ligase ligands (e.g., VHL) and target proteins (e.g., BRD4).
Nanoparticle Functionalization
In Ru-1@TPP-PEG-biotin nanoparticles, Biotin-PEG₂-SH enhances lysosomal targeting, reducing IC₅₀ values by 40% in HepG2 cells.
Challenges and Mitigation Strategies
Thiol Oxidation
The terminal -SH group is prone to oxidation, necessitating inert storage (argon atmosphere) and reducing agents (e.g., TCEP) during conjugation.
Purification Complexity
Hydrophobic biotin necessitates mixed-mode chromatography (C18 + ion-exchange) to isolate Biotin-PEG₂-SH from PEG byproducts.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-SH undergoes various chemical reactions, including:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, forming disulfide bonds with other thiol-containing molecules.
Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides.
Oxidation: The thiol group can be oxidized to form sulfenic, sulfinic, or sulfonic acids under specific conditions.
Common Reagents and Conditions
Thiol-Disulfide Exchange: Typically performed in aqueous buffers at neutral to slightly basic pH.
Nucleophilic Substitution: Requires the presence of an electrophile and is often carried out in organic solvents.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Major Products Formed
Disulfides: Formed from thiol-disulfide exchange reactions.
Thioethers: Result from nucleophilic substitution reactions.
Sulfenic, Sulfinic, and Sulfonic Acids: Products of thiol oxidation.
Scientific Research Applications
Scientific Applications of Biotin-PEG2-SH
This compound is a compound with significant biological activity, making it valuable in protein labeling, drug delivery systems, and biosensors. It combines biotin, a B-complex vitamin, with a polyethylene glycol (PEG) spacer and a thiol group. The thiol group facilitates the attachment of biotin to proteins. The PEG spacer enhances the solubility and stability of biotinylated molecules, providing flexibility and reducing steric hindrance, making it an ideal linker for various conjugation reactions.
Case Study: Proximity-Dependent Biotinylation
Biotin-PEG2-Acid (similar to this compound but with a carboxylic acid group) has been used in proximity-dependent biotinylation experiments to identify protein interactions within living cells. Biotinylated proteins can be efficiently purified using streptavidin beads, highlighting the effectiveness of this compound in studying protein dynamics in cellular environments.
Additional Applications
- Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs: Biotin-PEG2-Acid, which is structurally related, is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.
- Surface Coating: It can be employed to create biotinylated surfaces for biosensors and microarrays, facilitating the selective capture of streptavidin-tagged biomolecules and enabling sensitive detection methods.
- Medical Research: Applicable in medical research, drug-release, nanotechnology, new materials research, and cell culture .
Mechanism of Action
Biotin-PEG2-SH exerts its effects through the formation of stable thioether bonds with other molecules. The thiol group reacts with electrophilic groups, such as maleimides or iodoacetamides, to form covalent bonds. This property is exploited in bioconjugation techniques, where this compound is used to attach biotin to proteins, peptides, or other molecules. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated molecules .
Comparison with Similar Compounds
Biotin-PEG2-Acid
- Structure : Biotin-PEG2-COOH (carboxylic acid terminus).
- Reactivity : Reacts with amines via carbodiimide chemistry (e.g., EDC/NHS).
- Applications : Protein labeling, surface functionalization of amine-containing substrates .
- Advantages Over this compound : Stable in aqueous solutions; ideal for pH-controlled reactions.
- Limitations : Lacks thiol-specific conjugation versatility .
Biotin-PEG2-NH-Boc
- Structure : Biotin-PEG2 with a tert-butoxycarbonyl (Boc)-protected amine.
- Reactivity : Boc deprotection yields a primary amine (-NH₂) for coupling with carboxylates or NHS esters.
- Applications : Controlled amine-mediated conjugation in drug delivery systems .
- Differentiation : Requires deprotection steps, unlike this compound’s direct thiol reactivity .
Biotin-PEG2-Azide
- Structure : Biotin-PEG2-N₃ (azide terminus).
- Reactivity : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry.
- Applications : Bioorthogonal labeling, live-cell imaging, and polymer synthesis .
- Advantages Over this compound : Enables click chemistry, which is biocompatible and rapid.
- Limitations : Requires specialized reagents (e.g., alkynes) and catalysts .
Biotin-PEG3-SH
- Structure : Biotin-PEG3-SH (three ethylene glycol units).
- Reactivity : Similar thiol-based conjugation but with a longer PEG spacer.
- Applications: Enhanced solubility and reduced steric hindrance in nanoparticle functionalization .
- Differentiation : Longer PEG chain improves flexibility and biocompatibility for bulky targets .
Biotin-PEG2-CH2-Aldehyde
- Structure : Biotin-PEG2-CHO (aldehyde terminus).
- Reactivity : Forms Schiff bases with amines, which can be stabilized via reductive amination.
- Applications : Protein immobilization, glycoconjugate synthesis, and hydrogel crosslinking .
- Advantages Over this compound : Ideal for amine-rich environments (e.g., lysine residues) .
Comparative Data Table
Key Research Findings
- This compound in PROTACs : The short PEG2 spacer optimizes distance between E3 ligase and target protein, enhancing proteolysis efficiency .
- Thiol vs. Azide Reactivity : this compound demonstrates higher stability in physiological conditions compared to azide derivatives, which require toxic catalysts for CuAAC .
- PEG Length Impact : Biotin-PEG3-SH’s longer chain reduces steric hindrance in antibody-drug conjugates but may lower cellular uptake efficiency compared to PEG2 .
- Aldehyde vs. Thiol Specificity: Biotin-PEG2-CH2-aldehyde exhibits superior selectivity for amine-rich environments (e.g., lysine residues), whereas this compound is preferred for gold nanoparticle functionalization .
Q & A
Q. What are the critical structural features of Biotin-PEG2-SH that influence its functionality in bioconjugation?
this compound comprises three functional units: (1) a biotin moiety for high-affinity streptavidin/avidin binding, (2) a short polyethylene glycol (PEG2) spacer enhancing solubility and reducing steric hindrance, and (3) a terminal thiol (-SH) group for covalent conjugation to maleimide- or gold-containing surfaces. The PEG2 spacer balances flexibility and molecular bulk, optimizing binding efficiency while maintaining stability in aqueous and organic solvents .
Q. How should this compound be stored to maintain stability, and what are the consequences of improper handling?
this compound is light- and temperature-sensitive. For long-term stability, store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the thiol group. Repeated freeze-thaw cycles or exposure to ambient light/heat accelerates degradation, leading to reduced conjugation efficiency and disulfide bond formation .
Q. What experimental protocols are recommended for conjugating this compound to target molecules (e.g., proteins, nanoparticles)?
- Thiol-reactive surfaces : React with maleimide-functionalized substrates (e.g., antibodies, gold nanoparticles) in pH 6.5–7.5 buffers (e.g., PBS) at 4°C for 4–6 hours. Include reducing agents (e.g., TCEP) to prevent disulfide formation.
- Purification : Use size-exclusion chromatography or dialysis to remove unreacted this compound. Validate conjugation via MALDI-TOF or Ellman’s assay for thiol quantification .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to minimize non-specific binding in complex biological systems?
Non-specific binding arises from thiol oxidation or PEG2 spacer interactions. Mitigation strategies include:
- Blocking agents : Pre-treat surfaces with BSA or casein to occupy non-specific sites.
- Controlled redox environment : Use degassed buffers with 1–5 mM EDTA to chelate metal ions that catalyze thiol oxidation.
- PEG length optimization : Compare PEG2 with longer PEG variants (e.g., PEG4) to assess steric effects .
Q. What analytical methods resolve contradictions in reported conjugation efficiencies of this compound across studies?
Discrepancies often stem from variations in:
- Reagent purity : Validate purity via HPLC (>95%) and adjust molar ratios empirically.
- Reaction pH : Thiol reactivity declines above pH 8.0 due to deprotonation.
- Quantification techniques : Combine SDS-PAGE, fluorescence labeling (if applicable), and surface plasmon resonance (SPR) for cross-verification .
Q. How does this compound enhance PROTAC (Proteolysis-Targeting Chimera) synthesis, and what are its limitations?
this compound serves as a linker in PROTACs by connecting E3 ligase ligands to target protein binders. Advantages include:
- Controlled spacing : PEG2 ensures optimal orientation for ternary complex formation.
- Biotin-streptavidin validation : Enables rapid purification and activity screening. Limitations include potential immunogenicity of biotin in vivo and thiol instability in reducing intracellular environments. Validate using negative controls (e.g., biotin-free analogs) .
Q. What strategies improve reproducibility when using this compound in nanoparticle functionalization for drug delivery?
- Batch consistency : Source reagents from single lots to minimize variability.
- Surface density quantification : Use TEM or atomic force microscopy (AFM) to map ligand distribution.
- In vitro validation : Perform competitive assays with free biotin to confirm binding specificity .
Methodological and Data Analysis Questions
Q. How should researchers design controls to validate this compound-specific interactions in pull-down assays?
Include:
Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based biosensing applications?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Account for batch variability via ANOVA with post-hoc Tukey tests. Report confidence intervals and replicate counts (n ≥ 3) per NIH guidelines .
Troubleshooting and Technical Challenges
Q. Why does this compound exhibit reduced activity after prolonged storage, and how can this be rectified?
Thiol oxidation forms disulfide dimers. Restore activity by:
Q. How can researchers address low conjugation yields when using this compound with amine-rich substrates?
Competing amine-thiol reactions may occur. Adjust reaction pH to 7.0–7.5 to favor thiol-maleimide specificity over amine-maleimide cross-reactivity. Pre-block amines with NHS-acetate if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
